![molecular formula C22H29ClN2O3 B283612 N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B283612.png)
N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N-[3-(4-morpholinyl)propyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N-[3-(4-morpholinyl)propyl]amine, also known as SB-269970, is a selective 5-HT7 receptor antagonist. It was first synthesized in 2003 by scientists at GlaxoSmithKline and has since been used in various scientific research applications.
作用機序
N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N-[3-(4-morpholinyl)propyl]amine works by selectively blocking the 5-HT7 receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of various physiological and behavioral processes, including mood, cognition, and sleep.
Biochemical and Physiological Effects
The blockade of the 5-HT7 receptor by N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N-[3-(4-morpholinyl)propyl]amine has been shown to have various biochemical and physiological effects. It has been shown to increase acetylcholine release in the prefrontal cortex, which is involved in cognitive processes such as attention and working memory. It has also been shown to decrease dopamine release in the nucleus accumbens, which is involved in reward and motivation.
実験室実験の利点と制限
The advantages of using N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N-[3-(4-morpholinyl)propyl]amine in lab experiments include its high selectivity for the 5-HT7 receptor, which allows for more precise manipulation of this receptor subtype. However, its limitations include its relatively low potency and the potential for off-target effects.
将来の方向性
There are several future directions for research involving N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N-[3-(4-morpholinyl)propyl]amine. One potential direction is the investigation of its potential therapeutic effects in the treatment of cognitive disorders such as Alzheimer's disease. Another direction is the investigation of its effects on other neurotransmitter systems, such as the glutamate system, which is involved in learning and memory. Additionally, the development of more potent and selective 5-HT7 receptor antagonists could lead to further insights into the role of this receptor subtype in various physiological and behavioral processes.
合成法
The synthesis of N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N-[3-(4-morpholinyl)propyl]amine involves several steps, including the reaction of 2-chlorobenzyl chloride with 3-methoxybenzyl alcohol to form 2-chlorobenzyl-3-methoxybenzyl ether. This ether is then reacted with 3-(4-morpholinyl)propylamine to form the final product, N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N-[3-(4-morpholinyl)propyl]amine.
科学的研究の応用
N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N-[3-(4-morpholinyl)propyl]amine has been used in various scientific research applications, including studies on the role of the 5-HT7 receptor in the central nervous system. It has been shown to have potential therapeutic effects in the treatment of depression, anxiety, and cognitive disorders.
特性
分子式 |
C22H29ClN2O3 |
|---|---|
分子量 |
404.9 g/mol |
IUPAC名 |
N-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-3-morpholin-4-ylpropan-1-amine |
InChI |
InChI=1S/C22H29ClN2O3/c1-26-22-15-18(16-24-9-4-10-25-11-13-27-14-12-25)7-8-21(22)28-17-19-5-2-3-6-20(19)23/h2-3,5-8,15,24H,4,9-14,16-17H2,1H3 |
InChIキー |
WOGAHFLHAUYLEF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNCCCN2CCOCC2)OCC3=CC=CC=C3Cl |
正規SMILES |
COC1=C(C=CC(=C1)CNCCCN2CCOCC2)OCC3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



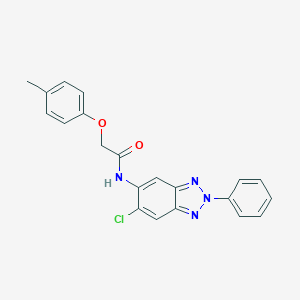
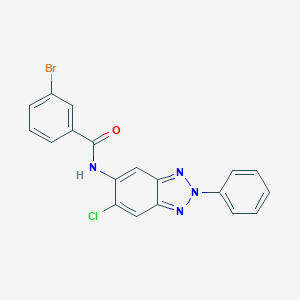
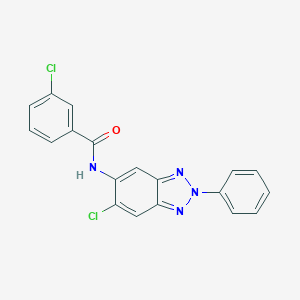

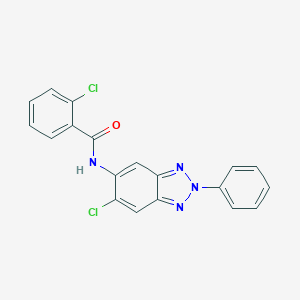

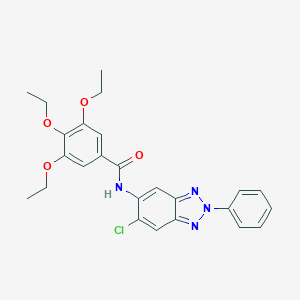
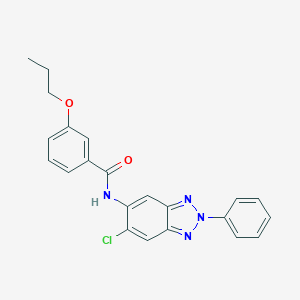
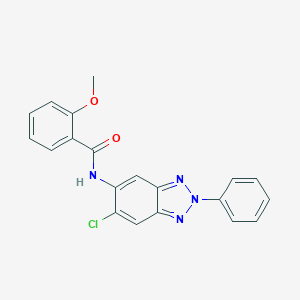
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B283548.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B283549.png)

![3-[(2-fluorobenzyl)sulfanyl]-N-[(3-methylthiophen-2-yl)methyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283554.png)
![N-(5-bromo-2-methoxybenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283555.png)